Enhanced Potency Against ADAM33 Metalloprotease Through Optimized Sulfonamide Substitution
The compound has been identified as an inhibitor of ADAM metallopeptidase 33 (ADAM33), an asthma susceptibility gene product [1]. While the closest analog 3-(ethylsulfonamido)-N-isopropylbenzamide (MW 270.35 g/mol) lacks the N,4-dimethylphenyl group necessary for occupying the hydrophobic S1' pocket of ADAM33, the target compound's N,4-dimethylphenylsulfonamido moiety is anticipated to provide enhanced shape complementarity based on structural modeling of sulfonamide-metalloprotease interactions, which demonstrate that N-aryl sulfonamide substitution increases inhibitory potency by 10- to 50-fold compared to N-alkyl analogs through optimized van der Waals contacts with the enzyme's primed subsite [2].
| Evidence Dimension | Predicted binding affinity enhancement via N-aryl vs. N-alkyl sulfonamide substitution |
|---|---|
| Target Compound Data | Reported ADAM33 inhibitor activity; predicted IC₅₀ shift of 10- to 50-fold improvement over N-ethyl analog based on sulfonamide-metalloprotease SAR class data |
| Comparator Or Baseline | 3-(ethylsulfonamido)-N-isopropylbenzamide (CAS 1090383-22-4, MW 270.35); lacks N-aryl group, predicted weaker ADAM33 engagement |
| Quantified Difference | Estimated 1-2 log unit potency improvement based on class-level SAR precedent for N-aryl sulfonamide substitution in metalloprotease inhibition |
| Conditions | Computational docking and in vitro ADAM33 inhibition screening (idrblab.net, target ID: ADAM33) |
Why This Matters
For procurement in asthma or metalloprotease drug discovery programs, this compound's N,4-dimethylphenylsulfonamido substituent likely provides a specific potency advantage over N-ethyl analogs, prioritizing it in screening cascades targeting ADAM33.
- [1] IDRB Lab Drug Information Database, 4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide, Target: ADAM33. 2025. View Source
- [2] Jacobsen, J.A., et al. Structure–Activity Relationship Studies of Sulfonamide-Based Inhibitors of Matrix Metalloproteinases. J. Med. Chem. 2007, 50 (2), 265–275. View Source
